1-(7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H28N6O3 and its molecular weight is 376.461. The purity is usually 95%.
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Scientific Research Applications
Potential in CNS Drug Development
Research indicates that heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form a significant class of organic compounds that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. The compound , due to its structural complexity, could potentially be a candidate in the synthesis of novel CNS acting drugs. The literature suggests exploring functional chemical groups like the one present in this compound for potential CNS applications, highlighting their importance in developing treatments for CNS disorders (Saganuwan, 2017).
As a Component in Chemical Synthesis
The structure of the compound suggests it may have relevance in the synthesis of N-heterocycles, as it contains functional groups similar to those found in chemical compounds used in medicinal chemistry. Chiral sulfinamides, for example, are widely utilized in the stereoselective synthesis of amines and their derivatives. Research on the use of tert-butanesulfinamide in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives demonstrates the importance of such compounds in developing therapeutically applicable compounds and natural products (Philip et al., 2020).
In the Study of Bioactive Molecules
The compound’s structural motifs are relevant in the study of bioactive molecules, particularly in drug design. Heterocycles like furan and thiophene are crucial in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These structural units are central in developing drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Modifications in the structure of lead compounds to obtain favorable activity and selectivity are an ongoing research interest in this field (Ostrowski, 2022).
Properties
IUPAC Name |
1-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-11(2)5-10-24-13-15(21(3)18(27)22(4)16(13)26)20-17(24)23-8-6-12(7-9-23)14(19)25/h11-12H,5-10H2,1-4H3,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUKLMEHBXPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.